Salvizol

Description

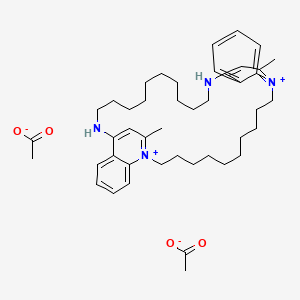

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

3785-44-2 |

|---|---|

Formule moléculaire |

C44H64N4O4 |

Poids moléculaire |

713.0 g/mol |

Nom IUPAC |

39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene diacetate |

InChI |

InChI=1S/C40H56N4.2C2H4O2/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37;2*1-2(3)4/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3;2*1H3,(H,3,4) |

Clé InChI |

GCWKUHNKKWYKOP-UHFFFAOYSA-N |

SMILES canonique |

CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C.CC(=O)[O-].CC(=O)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

16776-40-2 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bisdequalinium diacetate; R-199; Salvisol; Salvizol; bis-dequalinium; bisdequalinium acetate. |

Origine du produit |

United States |

Foundational & Exploratory

The Chemical Landscape of Salvizol: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical composition of Salvizol, an endodontic irrigation solution. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding of this compound.

This compound's primary active component is the quaternary ammonium compound Bisdequalinium diacetate, known for its broad-spectrum bactericidal properties.[1] While various formulations have been discussed in scientific literature, a historically cited optimal concentration for endodontic use is a 0.6% this compound solution.[2] Additionally, a distinct formulation, this compound™ E.D.T.A., is recognized for its chelating properties, crucial for the removal of the smear layer during root canal procedures.[3][4][5] Some literature also suggests the existence of multi-component this compound solutions containing agents like iodine and potassium iodide in conjunction with a quinolinium compound and edetic acid.[2]

Quantitative Composition

The following table summarizes the known quantitative data for this compound and its related formulations based on available scientific literature.

| Component | Concentration (% w/v) | Formulation Type | Reference |

| Bisdequalinium diacetate | 0.6% | Standard this compound | The Open Dentistry Journal (2023)[2] |

| Edetic Acid (EDTA) | Not Specified | This compound™ E.D.T.A. | ACTEON Group[3][4][5] |

| Iodine | Not Specified | Multi-component (putative) | PubMed[2] |

| Potassium Iodide | Not Specified | Multi-component (putative) | PubMed[2] |

Chemical Structure of Active Ingredient

The primary active ingredient in this compound is Bisdequalinium diacetate. Its chemical structure is presented below.

Bisdequalinium diacetate

-

Chemical Formula: C₄₄H₆₄N₄O₄

-

Molecular Weight: 713.0 g/mol

-

CAS Number: 3785-44-2

Experimental Protocols

Determination of Bisdequalinium Diacetate Concentration by Titration

This section outlines a general experimental protocol for the quantitative analysis of quaternary ammonium compounds, which can be adapted for the determination of Bisdequalinium diacetate in a this compound solution.

Principle:

This method is based on the precipitation titration of the cationic quaternary ammonium salt (Bisdequalinium diacetate) with an anionic surfactant, Sodium Dodecyl Sulfate (SDS). The endpoint of the titration is detected potentiometrically.

Reagents:

-

Sodium Dodecyl Sulfate (SDS) solution (0.004 mol/L)

-

Hyamine® 1622 solution (0.004 mol/L) or Cetylpyridinium chloride solution (0.004 mol/L) for back-titration (optional)

-

Borate buffer solution (pH 10)

-

Distilled water

Instrumentation:

-

Automatic Titrator (e.g., TL 7000 or higher)

-

Surfactant Electrode (e.g., TEN 1100 PLH)

-

Reference Electrode (e.g., B 2920 + filled with 3 mol/L NaCl)

-

Magnetic stirrer

-

100 mL tall form glass beaker

Procedure (Direct Titration):

-

Accurately weigh a sample of the this compound solution into a 100 mL glass beaker. The sample size should be chosen to contain approximately 0.02 – 0.06 mmol of Bisdequalinium diacetate.

-

Add 10 mL of the borate buffer solution (pH 10).

-

Add distilled water to bring the total volume to approximately 50 mL.

-

Place the beaker on the magnetic stirrer and immerse the electrodes into the solution.

-

Titrate the solution with the standardized 0.004 mol/L SDS solution.

-

The endpoint is determined from the inflection point of the titration curve.

Calculation:

The percentage of Bisdequalinium diacetate can be calculated using the following formula:

% Bisdequalinium diacetate = (V_SDS × C_SDS × M_BDA) / (10 × W_sample)

Where:

-

V_SDS = Volume of SDS solution consumed at the equivalence point (mL)

-

C_SDS = Concentration of the SDS solution (mol/L)

-

M_BDA = Molar mass of Bisdequalinium diacetate (713.0 g/mol )

-

W_sample = Weight of the this compound sample (g)

Visualizations

The following diagrams illustrate the relationships between this compound and its components, as well as a simplified workflow for its analysis.

Caption: Relationship between different this compound formulations and their chemical components.

Caption: Experimental workflow for the quantitative analysis of Bisdequalinium diacetate in this compound.

References

Salvizol: A Historical and Technical Review of a Quaternary Ammonium Compound in Endodontics

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

The success of endodontic therapy hinges on the effective chemo-mechanical debridement of the root canal system. While sodium hypochlorite (NaOCl) and ethylenediaminetetraacetic acid (EDTA) have long been the cornerstones of root canal irrigation, the quest for an ideal irrigant with broad-spectrum antimicrobial activity, smear layer removal capabilities, and biocompatibility has led to the investigation of numerous agents. Among these, Salvizol, a root canal irrigant prominent in the late 1970s and 1980s, offered a unique combination of properties as a quaternary ammonium compound. This technical guide provides a comprehensive overview of the historical development, chemical composition, mechanism of action, and clinical evaluation of this compound, based on the available scientific literature.

Historical Development

This compound emerged in the late 1970s as a novel endodontic irrigating solution. It was primarily investigated and brought to the forefront of endodontic research by Kaufman and colleagues. The development of this compound was driven by the need for an irrigant that could effectively chelate the inorganic components of the smear layer while simultaneously exerting a potent antimicrobial effect. At the time, the combination of a chelating agent like EDTA and an antimicrobial like NaOCl was common practice, but the potential for a single solution to perform both functions was highly desirable.

A related product, Solvidont, was later developed based on the active ingredient in this compound, bis-dequalinium acetate (BDA). Solvidont was marketed as an endodontic kit containing BDA in various concentrations for irrigation and intracanal medication. However, the use of this compound and Solvidont declined over time, largely due to findings that indicated a lower organic tissue dissolving capacity compared to sodium hypochlorite.

Chemical Composition and Properties

The active ingredient in this compound is bis-dequalinium acetate (BDA) , a quaternary ammonium compound.

Table 1: Composition of this compound

| Component | Chemical Name | Function |

| Active Ingredient | Bis-dequalinium acetate | Antimicrobial, Chelating Agent |

BDA's molecular structure, featuring two quinaldinium rings connected by a decamethylene chain, imparts both hydrophobic and hydrophilic properties, contributing to its surfactant-like activity. This structure is crucial for its interaction with microbial cell membranes and its ability to chelate divalent cations like calcium.

Mechanism of Action

This compound's efficacy as a root canal irrigant was attributed to a dual mechanism of action:

-

Antimicrobial Activity: As a quaternary ammonium compound, BDA disrupts microbial cell membranes. The positively charged nitrogen atoms in the BDA molecule interact with the negatively charged phospholipids in the bacterial cell membrane, leading to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death. This broad-spectrum antimicrobial activity was a key advantage of this compound.

-

Chelating Activity: The acetate component of BDA, along with the overall molecular structure, allows for the chelation of calcium ions present in the hydroxyapatite crystals of the dentin. This action helps in the removal of the inorganic smear layer created during instrumentation, exposing the dentinal tubules for more effective disinfection.

Figure 1: Dual mechanism of action of this compound.

Experimental Evaluation: A Summary of Key Findings

Smear Layer and Debris Removal

Initial studies by Kaufman and colleagues suggested that this compound had superior cleaning properties compared to EDTAC (an EDTA and cetrimide combination), particularly in the apical third of the root canal. However, subsequent independent research by Berg et al. in 1986 found that this compound was less effective at opening dentinal tubules when compared to REDTA (a buffered EDTA solution). A 1986 study by Griffiths and Stock, which evaluated irrigants used with ultrasonic preparation, concluded that sodium hypochlorite was significantly better at removing debris than Solvidont (a BDA-based product).

Table 2: Qualitative Comparison of Smear Layer and Debris Removal

| Irrigant | Efficacy in Smear Layer Removal (vs. EDTA) | Efficacy in Debris Removal (vs. NaOCl) | Key Findings |

| This compound/Solvidont | Reported as both superior and inferior depending on the study and the specific EDTA formulation used for comparison. | Reported as less effective. | Conflicting results on smear layer removal compared to EDTA. Generally considered less effective than NaOCl for debris removal. |

| EDTA | Generally effective in removing the inorganic smear layer. | Ineffective in removing organic debris. | The standard for smear layer removal. |

| NaOCl | Ineffective in removing the smear layer. | Highly effective in removing organic debris. | The standard for organic tissue dissolution and debris removal. |

Antimicrobial Efficacy

This compound was recognized for its broad-spectrum antimicrobial properties. In vitro studies demonstrated its effectiveness against common endodontic pathogens. However, a comprehensive quantitative comparison with other irrigants from the primary literature is not available.

Organic Tissue Dissolution

A significant limitation of this compound, and a primary reason for its decline in use, was its comparatively low organic tissue dissolving capacity. While it could disrupt bacterial cells, it was not as effective as sodium hypochlorite in dissolving necrotic pulp tissue remnants within the root canal system.

Experimental Workflow for Irrigant Evaluation (1980s)

The evaluation of endodontic irrigants in the era of this compound's development typically followed a multi-faceted in vitro approach.

Figure 2: Generalized experimental workflow for evaluating endodontic irrigants in the 1980s.

Logical Relationships in this compound's Development and Decline

The trajectory of this compound in endodontics can be understood through a series of logical relationships between its properties and clinical needs.

Figure 3: Logical progression of this compound's development and eventual decline in endodontic practice.

Conclusion

This compound, with its active ingredient bis-dequalinium acetate, represented a significant effort in the historical development of endodontic irrigants to create a single solution with both antimicrobial and chelating properties. While initial studies showed promise, particularly in its cleaning ability and broad-spectrum antimicrobial action, its limited capacity to dissolve organic tissue prevented it from supplanting sodium hypochlorite as a primary irrigant. The story of this compound underscores a fundamental challenge in endodontic irrigation: the difficulty of formulating a single agent that excels in all requisite functions—disinfection, dissolution of both organic and inorganic debris, and biocompatibility. For researchers and drug development professionals, the historical development of this compound serves as a valuable case study in the multifaceted requirements of an effective endodontic irrigant and highlights the enduring importance of organic tissue dissolution in achieving predictable clinical success.

An In-Depth Technical Guide on the Early In-Vitro Anti-Inflammatory Efficacy of Salvimulticanol from Salvia multicaulis

This technical guide provides a detailed overview of early in-vitro studies on the anti-inflammatory efficacy of salvimulticanol, a diterpenoid isolated from Salvia multicaulis. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds for inflammation-related diseases.

Quantitative Data Summary

The anti-inflammatory activity of salvimulticanol and a related compound, candesalvone B methyl ester, was evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 murine macrophage cells. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Compound | IC50 for NO Inhibition (µM)[1] |

| Salvimulticanol | 25.1 ± 1.2 |

| Candesalvone B methyl ester | 69.2 ± 3.0 |

Table 1: Comparative IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and further investigation.

Cell Culture and Treatment

Murine macrophage RAW264.7 cells were cultured and maintained in an appropriate growth medium. For experimentation, cells were seeded in 96-well plates at a density of 5 x 10^5 cells/mL and incubated overnight in a CO2 incubator at 37°C.[1] To induce an inflammatory response, the cells were stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL. Following LPS induction, the cells were treated with varying concentrations (9, 18, 37.5, 75, and 150 µM) of salvimulticanol or candesalvone B methyl ester.[1]

Nitric Oxide (NO) Production Assay

The concentration of nitric oxide in the cell culture supernatant was quantified using the Griess assay.[1] This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO. The percentage of NO inhibition for each compound concentration was calculated relative to the LPS-induced control group. The IC50 values were then determined from the dose-response curves using non-linear regression analysis.[1]

Western Blotting for iNOS Expression

To investigate the mechanism of NO inhibition, the expression of inducible nitric oxide synthase (iNOS) was determined by western blotting.[1] After treatment, RAW264.7 cells were lysed, and the total protein was extracted. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with a primary antibody specific for iNOS, followed by a secondary antibody. The protein bands were visualized, and the expression levels were quantified. A downregulation of iNOS expression would indicate that the compound inhibits NO production at the protein level.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to visualize key processes.

Caption: Experimental workflow for in-vitro anti-inflammatory screening.

Caption: Proposed anti-inflammatory signaling pathway of Salvimulticanol.

References

Initial biocompatibility assessments of Salvizol

An in-depth review of scientific literature and public databases reveals no specific substance or product identified as "Salvizon." Consequently, no initial biocompatibility assessment data for a material of this name is currently available.

This technical guide, therefore, provides a comprehensive overview of the standard methodologies and data presentation formats used for the initial biocompatibility evaluation of a hypothetical biomaterial, which can be considered a template for assessing a new substance like "Salvizon." The protocols and data herein are illustrative and based on established international standards for biocompatibility testing.

Cytotoxicity Assays

Cytotoxicity testing is a critical first step in assessing the biocompatibility of a new material. These in vitro tests determine if a material contains leachable substances that could be toxic to cells. The most common methods are the MTT assay, Neutral Red Uptake (NRU) assay, and LDH assay, which measure cell viability, proliferation, and membrane integrity, respectively.[1][2]

1.1 Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: L929 mouse fibroblast cells (or other appropriate cell lines) are seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.

-

Material Extraction: The test material ("Salvizon") is incubated in a cell culture medium at 37°C for 24-72 hours to create an extract, as per ISO 10993-12 standards.[2]

-

Cell Exposure: The culture medium is replaced with the material extract at various concentrations. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are included.

-

MTT Addition: After a 24-hour incubation with the extract, the MTT reagent is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is measured using a spectrophotometer at ~570 nm. Cell viability is expressed as a percentage relative to the negative control.

1.2 Data Presentation: Cytotoxicity

The results of cytotoxicity assays are typically presented in a tabular format, showing the effect of different extract concentrations on cell viability.

| Extract Concentration (%) | Mean Cell Viability (%) | Standard Deviation |

| 100 | 95.2 | ± 4.1 |

| 50 | 98.1 | ± 3.5 |

| 25 | 99.3 | ± 2.8 |

| 12.5 | 101.5 | ± 3.2 |

| Negative Control | 100 | ± 2.5 |

| Positive Control | 15.8 | ± 5.7 |

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Genotoxicity Assays

Genotoxicity assays are designed to detect compounds that can induce genetic mutations, chromosomal damage, or DNA damage.[3][4] A standard battery of tests often includes the Ames test for gene mutations, an in vitro chromosomal aberration test, and an in vivo micronucleus test.[5][6]

2.1 Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to test for point mutations.

-

Strain Selection: Histidine-dependent bacterial strains (e.g., TA98, TA100, TA1535, TA1537) are selected.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.[7]

-

Exposure: The bacterial strains are exposed to the "Salvizon" extract, positive controls, and negative controls.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the negative control indicates a mutagenic potential.

2.2 Data Presentation: Genotoxicity

Results from the Ames test are presented by comparing the number of revertant colonies in the presence of the test article to the negative control.

| Bacterial Strain | Metabolic Activation (S9) | "Salvizon" Extract | Mean Revertant Colonies | Standard Deviation |

| TA98 | - | 100% | 25 | ± 4 |

| TA98 | + | 100% | 28 | ± 5 |

| TA100 | - | 100% | 120 | ± 15 |

| TA100 | + | 100% | 125 | ± 18 |

| Negative Control | - | - | 23 (TA98), 118 (TA100) | ± 3, ± 12 |

| Positive Control | - | - | >1000 | - |

Logical Flow of Genotoxicity Assessment

Caption: Decision tree for a tiered approach to genotoxicity testing.

Hemocompatibility Testing

For blood-contacting materials, hemocompatibility testing is essential to evaluate adverse effects on blood components.[3][8] Key tests include hemolysis, coagulation, and complement activation assays, as outlined in ISO 10993-4.[9][10]

3.1 Experimental Protocol: Hemolysis Assay (Direct Contact Method)

This assay determines the extent of red blood cell (RBC) lysis caused by the material.

-

Blood Collection: Fresh human blood is collected with an anticoagulant (e.g., citrate).

-

Material Preparation: The "Salvizon" material is prepared in specified dimensions.

-

Incubation: The material is incubated with a diluted blood suspension at 37°C for a defined period.

-

Centrifugation: Samples are centrifuged to pellet intact RBCs.

-

Data Analysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically. The hemolysis percentage is calculated relative to positive (water) and negative (saline) controls.

3.2 Data Presentation: Hemocompatibility

The results of the hemolysis assay are typically summarized in a table.

| Test Article | Mean Absorbance | Hemolysis (%) |

| "Salvizon" | 0.015 | 1.2 |

| Negative Control | 0.012 | 0.8 |

| Positive Control | 0.850 | 100 |

Signaling Pathway for Complement Activation

Caption: Simplified pathway of complement activation by a biomaterial surface.

In Vivo Toxicity Studies

In vivo studies are conducted to assess the systemic effects of a material in a living organism.[11][12] Acute systemic toxicity studies are often performed to evaluate the potential for a single exposure to cause harm.

4.1 Experimental Protocol: Acute Systemic Toxicity

This protocol is based on ISO 10993-11 guidelines.

-

Animal Model: Typically, mice or rats are used.

-

Extract Preparation: An extract of "Salvizon" is prepared using polar and non-polar solvents.

-

Administration: A single dose of the extract is administered to the animals, usually via intravenous or intraperitoneal injection.

-

Observation: Animals are observed for signs of toxicity (e.g., changes in weight, behavior, appearance) at regular intervals over a 72-hour period.

-

Necropsy: At the end of the study, animals are euthanized, and a gross necropsy is performed to look for any abnormalities in major organs.

4.2 Data Presentation: In Vivo Toxicity

The results are typically presented in a summary table.

| Group | Number of Animals | Dose | Route | Clinical Observations | Necropsy Findings |

| "Salvizon" (Polar Extract) | 5 | 50 mg/kg | IV | No adverse effects | No abnormalities |

| "Salvizon" (Non-Polar Extract) | 5 | 50 mg/kg | IV | No adverse effects | No abnormalities |

| Control (Vehicle) | 5 | N/A | IV | No adverse effects | No abnormalities |

This guide provides a foundational framework for the initial biocompatibility assessment of a novel material. The specific tests and protocols should be selected based on the nature of the material and its intended clinical application, in accordance with regulatory guidelines such as those provided by the FDA and the ISO 10993 series of standards.[13][14]

References

- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. namsa.com [namsa.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. pharmaron.com [pharmaron.com]

- 7. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro hemocompatibility testing of medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. haemoscan.com [haemoscan.com]

- 10. mdpi.com [mdpi.com]

- 11. Toxicology | MuriGenics [murigenics.com]

- 12. youtube.com [youtube.com]

- 13. Basics of Biocompatibility: Information Needed for Assessment by the FDA | FDA [fda.gov]

- 14. hoganlovells.com [hoganlovells.com]

The Antimicrobial Spectrum of Salvizol: A Technical Guide for Researchers

An In-depth Analysis of the Antimicrobial Efficacy, Mechanism of Action, and Experimental Evaluation of Salvizol's Active Component, Dequalinium Chloride.

Introduction

This compound, a formulation containing bis-dequalinium acetate, emerged in the latter half of the 20th century as a root canal irrigant in endodontic therapy. As a quaternary ammonium compound, it was noted for its antimicrobial properties and considered an alternative to sodium hypochlorite. Although its use has since declined in favor of other disinfectants, a review of the antimicrobial spectrum of its active component, dequalinium chloride, remains pertinent for researchers in drug discovery and development, offering insights into the efficacy and mechanisms of this class of compounds. This technical guide provides a comprehensive overview of the antimicrobial activity, mechanism of action, and relevant experimental protocols associated with dequalinium chloride, the core constituent of this compound.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of dequalinium chloride has been evaluated against a range of microorganisms, including bacteria and fungi relevant to oral and other infections. The following tables summarize the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, to provide a comparative overview of its potency. For context, comparative data for commonly used root canal irrigants, sodium hypochlorite (NaOCl) and chlorhexidine (CHX), are also provided where available.

Table 1: Antibacterial Spectrum of Dequalinium Chloride and Comparative Agents

| Microorganism | Dequalinium Chloride MIC (µg/mL) | Dequalinium Chloride MBC (µg/mL) | Sodium Hypochlorite MIC (µg/mL) | Chlorhexidine MIC (µg/mL) | Chlorhexidine MBC (µg/mL) |

| Enterococcus faecalis | 0.5 - 6.25 | 1 - >64 | ~3600 | 0.12 - 62.5 | 0.25 - 125 |

| Staphylococcus aureus | 0.3 - 32 | 2 - 64 | 125 - 800 | 0.3 - 16 | 2 - 64 |

| Escherichia coli | 2.67 | - | 5000 | 1 - 2.67 | 1 - 4 |

| Atopobium spp. | <0.0625 - 2 | <0.0625 - 2 | - | - | - |

Note: Data is compiled from multiple sources and ranges may reflect variations in strains and testing methodologies.

Table 2: Antifungal Spectrum of Dequalinium Chloride and Comparative Agents

| Microorganism | Dequalinium Chloride MIC (µg/mL) | Sodium Hypochlorite MIC (µg/mL) | Chlorhexidine MIC (µg/mL) | Chlorhexidine MFC (µg/mL) |

| Candida albicans | 0.5 - 2.0 | 100 - 150 | 0.625 - 19 | 2.5 - 20 |

Note: MFC stands for Minimum Fungicidal Concentration.

Antiviral Spectrum

Quantitative data on the antiviral activity of dequalinium chloride is limited. However, some studies have indicated its potential against enveloped viruses. For instance, dequalinium has been shown to bind to the membrane-proximal external region (MPER) of the spike envelope of the human immunodeficiency virus (HIV-1).[1][2] One study observed a significant reduction in the infectivity of SARS-CoV-2 with a formulation containing dequalinium chloride.[3] Further research is required to determine the specific IC50 values against a broader range of viruses.

Mechanism of Action

Dequalinium chloride, as a bis-quaternary ammonium compound, exerts its antimicrobial effect through a multi-targeted approach, primarily centered on the disruption of microbial cell membranes and vital cellular processes.

The key steps in its mechanism of action are:

-

Electrostatic Adsorption: The positively charged quaternary ammonium head groups of dequalinium chloride are electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids, lipopolysaccharides (in Gram-negative bacteria), and teichoic acids (in Gram-positive bacteria).

-

Membrane Penetration and Disruption: The hydrophobic tails of the molecule penetrate the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability.

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and nucleic acids.

-

Enzyme Inhibition and Protein Denaturation: Once inside the cell, dequalinium chloride can denature proteins, including enzymes crucial for cellular respiration and glycolysis.[1] This interference with metabolic pathways further contributes to cell death.

-

Inhibition of ATP Synthesis: Dequalinium chloride can inhibit bacterial F1-ATPase, leading to a blockage of mitochondrial ATP synthesis and a depletion of the cell's energy resources.[1]

-

Interaction with Nucleic Acids: There is evidence to suggest that dequalinium chloride can also precipitate nucleic acids.[1]

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of dequalinium chloride.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to evaluate the antimicrobial spectrum and cytotoxicity of compounds like dequalinium chloride.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC/MBC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

-

Microorganism: A pure culture of the test microorganism (e.g., E. faecalis, S. aureus, C. albicans).

-

Growth Medium: Appropriate liquid broth for the test organism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Antimicrobial Agent: A stock solution of dequalinium chloride of a known concentration.

-

96-Well Microtiter Plates: Sterile, U-bottom plates.

2. Inoculum Preparation:

-

Aseptically pick several colonies of the microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agent:

-

Dispense a known volume of growth medium into all wells of the microtiter plate.

-

Add a specific volume of the antimicrobial stock solution to the first well of a row and mix thoroughly.

-

Perform a two-fold serial dilution by transferring a set volume from the first well to the second, and so on, across the plate.

4. Inoculation and Incubation:

-

Inoculate each well (except for a negative control well containing only medium) with the prepared microbial suspension.

-

Include a positive control well with the microbial suspension but no antimicrobial agent.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

5. Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

6. Determination of MBC:

-

Take a small aliquot (e.g., 10 µL) from the wells that show no visible growth (at and above the MIC).

-

Plate the aliquots onto an appropriate agar medium.

-

Incubate the agar plates for 24-48 hours.

-

The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

The following diagram outlines the workflow for determining MIC and MBC.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

-

Culture a suitable mammalian cell line (e.g., human fibroblasts, keratinocytes) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Treatment with Test Compound:

-

Prepare serial dilutions of dequalinium chloride in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound.

-

Include control wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

-

After the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

-

Carefully remove the MTT-containing medium from the wells.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for a few minutes to ensure complete solubilization.

5. Absorbance Measurement:

-

Measure the absorbance of the colored solution in each well using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells (which are considered 100% viable).

-

The results can be used to determine the IC50 (the concentration of the compound that inhibits 50% of cell viability).

The following diagram illustrates the workflow for the MTT cytotoxicity assay.

Conclusion

This compound, through its active component dequalinium chloride, exhibits a broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi, particularly Candida albicans. Its mechanism of action, characteristic of quaternary ammonium compounds, involves the rapid disruption of cell membrane integrity and interference with essential cellular processes, leading to cell death. While quantitative data for the formulated product this compound is scarce in recent literature, the extensive data on dequalinium chloride provides a strong foundation for understanding its antimicrobial potential. The provided experimental protocols offer a framework for the continued investigation and comparison of such antimicrobial agents. For researchers and drug development professionals, the study of dequalinium chloride serves as a valuable case study in the development and evaluation of broad-spectrum antimicrobial compounds. Further research into its antiviral properties and the development of resistance mechanisms would provide a more complete picture of its therapeutic potential.

References

The Rationale for Using Ethylenediaminetetraacetic Acid (EDTA) in Root Canal Therapy: A Technical Guide

Introduction

Effective root canal therapy hinges on the thorough debridement and disinfection of the root canal system. While mechanical instrumentation is crucial, it invariably produces a "smear layer" on the canal walls. This layer, composed of dentin debris, organic pulp tissue remnants, and microorganisms, can compromise the seal of the root canal filling and harbor bacteria, leading to treatment failure. Chemical irrigation is therefore essential to eliminate this layer and ensure optimal disinfection. Ethylenediaminetetraacetic acid (EDTA), commercially available under brand names such as Salvizol, has been a cornerstone of chemical irrigation protocols in endodontics for decades. This technical guide provides an in-depth analysis of the scientific rationale for using EDTA in root canal therapy, detailing its mechanism of action, antimicrobial efficacy, and effects on dentin properties, supported by quantitative data and experimental methodologies.

Mechanism of Action: Chelation and Smear Layer Removal

The primary function of EDTA in root canal therapy is the removal of the inorganic components of the smear layer.[1][2] EDTA is a powerful chelating agent, meaning it can form stable, water-soluble complexes with metal ions.[3][4] In the context of endodontics, EDTA's efficacy stems from its ability to chelate calcium ions (Ca²⁺) present in the hydroxyapatite crystals of dentin.[4][5][6]

The chemical reaction can be summarized as follows: EDTA reacts with the calcium ions in the dentin, forming a soluble calcium chelate.[3] This process effectively demineralizes the inorganic portion of the smear layer and the superficial layer of peritubular and intertubular dentin, leading to the exposure of dentinal tubules.[6][7] The recommended concentration for effective smear layer removal is typically 17%.[1][8]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of EDTA in Smear Layer Removal"

Interaction with Sodium Hypochlorite (NaOCl)

While EDTA is highly effective at removing the inorganic components of the smear layer, it has no significant effect on its organic components.[1] For this reason, it is almost always used in conjunction with sodium hypochlorite (NaOCl), a potent proteolytic and antimicrobial agent that dissolves organic tissue. The combination of NaOCl and EDTA provides a comprehensive approach to smear layer removal.[9]

It is crucial to note that direct mixing of NaOCl and EDTA is not recommended as it reduces the availability of free chlorine from NaOCl, thereby diminishing its antimicrobial and tissue-dissolving capabilities.[4] Therefore, the standard clinical protocol involves irrigating with NaOCl during instrumentation, followed by a final rinse with EDTA, and then a subsequent final rinse with NaOCl or sterile water to flush out the dissolved debris and residual EDTA.[10]

Antimicrobial Properties

The antimicrobial activity of EDTA on its own is considered limited.[3][4] Its mechanism is primarily attributed to the chelation of cations from the outer membrane of bacteria, which can destabilize the membrane and potentially enhance the activity of other antimicrobial agents.[11] Some studies have shown that EDTA can inhibit the growth of certain bacteria, such as Enterococcus faecalis, a species commonly associated with persistent endodontic infections, and can be effective against Candida albicans.[1][3] However, its primary role is not as a standalone disinfectant. The combination of EDTA and NaOCl has demonstrated better antibacterial activity than NaOCl alone.[3]

Effects on Dentin Properties

The chelation process of EDTA not only removes the smear layer but also affects the underlying dentin. This has both advantages and potential disadvantages that must be considered.

Dentin Microhardness

The removal of calcium ions from the dentin matrix by EDTA leads to a reduction in its microhardness.[3][12][13] This effect is dependent on the concentration of the EDTA solution and the duration of its application.[3] While some softening of the dentin can aid in the negotiation of calcified canals, excessive demineralization can weaken the tooth structure, potentially increasing the risk of fractures.[12][13]

Table 1: Effect of Irrigating Solutions on Dentin Microhardness

| Irrigating Solution | Mean Reduction in Microhardness (%) | Reference |

| 17% EDTA | 28% | [12] |

| 5.25% NaOCl | 18% | [12] |

| 1% NaOCl | Significant reduction | [13] |

| 17% EDTA + 1% NaOCl (Alternating) | Greater reduction than NaOCl alone | [13] |

| 10% Citric Acid | Statistically significant reduction compared to 17% EDTA | [14] |

| 17% EGTA | Less reduction than 17% EDTA | [14] |

Adhesion of Root Canal Sealers

Removal of the smear layer by EDTA is generally considered beneficial for the adhesion of root canal sealers.[3] By exposing the dentinal tubules, EDTA allows for better penetration of the sealer, creating a more intimate adaptation between the filling material and the canal wall, which can improve the apical seal.[10] However, some studies have indicated that both NaOCl and EDTA can reduce the bond strength of certain resin cements to root dentin.[3]

Role in Regenerative Endodontics

In the field of regenerative endodontics, EDTA has shown promise beyond its role as a cleaning agent. The demineralization of dentin by EDTA can expose and activate growth factors, such as Transforming Growth Factor-beta 1 (TGF-β1) and Vascular Endothelial Growth Factor (VEGF), which are embedded within the dentin matrix.[15][16] These growth factors can promote the differentiation of stem cells from the apical papilla (SCAPs) into odontoblast-like cells, which are essential for the formation of new hard tissue.[15][17][18] However, prolonged or high-concentration exposure of periapical tissues to EDTA should be avoided as it may have negative impacts on SCAP viability and function.[17][19]

Experimental Protocols

The evaluation of EDTA's efficacy is based on various in vitro experimental protocols. Below are summaries of common methodologies.

Smear Layer Removal Evaluation

-

Objective: To assess the effectiveness of different irrigation protocols in removing the smear layer.

-

Methodology:

-

A standardized number of extracted single-rooted human teeth are used.

-

The crowns are removed, and the root canals are instrumented to a specific apical size using a standardized technique (e.g., rotary files).

-

The teeth are divided into experimental groups, each receiving a different final irrigation regimen (e.g., NaOCl alone, EDTA alone, NaOCl followed by EDTA).

-

The roots are sectioned longitudinally or transversely at different levels (coronal, middle, and apical thirds).

-

The sectioned surfaces are prepared and examined under a Scanning Electron Microscope (SEM).

-

The amount of remaining smear layer and the openness of dentinal tubules are scored using a standardized scoring system (e.g., Torabinejad scoring system: 1=no smear layer, 2=moderate smear layer, 3=heavy smear layer).[9][20][21]

-

The scores are statistically analyzed to compare the efficacy of the different irrigation protocols.

-

Dentin Microhardness Testing

-

Objective: To measure the effect of irrigating solutions on the microhardness of root dentin.

-

Methodology:

-

Dentin discs of a standardized thickness are prepared from the roots of extracted human teeth.

-

The baseline microhardness of the dentin surface is measured using a Vickers microhardness tester.

-

The dentin discs are immersed in the different irrigating solutions (e.g., EDTA, NaOCl, distilled water as a control) for a specified period.

-

After exposure, the microhardness is measured again at the same locations.

-

The percentage change in microhardness is calculated and statistically analyzed to compare the effects of the different solutions.[12][14]

-

The use of EDTA, such as in this compound, is a critical and evidence-based component of modern root canal therapy. Its primary and indispensable role is the effective removal of the inorganic component of the smear layer through chelation, which is essential for thorough disinfection and optimal sealing of the root canal system. While its direct antimicrobial effects are limited, its synergistic action with sodium hypochlorite provides a comprehensive cleaning of the canal walls. The effects of EDTA on dentin microhardness and its emerging role in regenerative endodontics underscore the importance of its judicious use according to established clinical protocols. For researchers and drug development professionals, understanding the multifaceted actions of EDTA provides a foundation for the development of new and improved endodontic irrigants.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. ijmsir.com [ijmsir.com]

- 3. Ethylenediaminetetraacetic acid in endodontics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chelating agents in root canal treatment: mode of action and indications for their use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Contamination of Dentin with Hemostatic Agents – Is EDTA a Valuable Decontaminant before Using a Self-etch Universal Adhesive? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Update on chelating agents in endodontic treatment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scanning Electron Microscopic Evaluation of Smear Layer Removal Using Isolated or Interweaving EDTA with Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. careada.net [careada.net]

- 11. mdpi.com [mdpi.com]

- 12. Effect of Different Irrigating Solutions on the Microhardness of Dentin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. The Evaluation of Dentin Microhardness After Use of 17% EDTA, 17% EGTA, 10% Citric Acid, MTAD Used as Chelating Agents Combined With 2.5% Sodium Hypochlorite After Rotary Instrumentation: An In Vitro SEM Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Influence of ethylenediaminetetraacetic acid on regenerative endodontics: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Smear layer removal evaluation of different protocol of Bio Race file and XP- endo Finisher file in corporation with EDTA 17% and NaOCl - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A comparative evaluation of smear layer removal by using edta, etidronic acid, and maleic acid as root canal irrigants: An in vitro scanning electron microscopic study - PMC [pmc.ncbi.nlm.nih.gov]

Salvizol: An In-depth Technical Guide to its Core Properties as an Intracanal Antiseptic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the key properties of Salvizol, an intracanal antiseptic. Due to the limited availability of contemporary data on a product specifically named "Salvizon," this document focuses on the well-documented properties of its likely active constituents: quinolinium compounds, specifically dequalinium chloride, and an iodine-potassium iodide solution. This compound, as described in historical literature, is a formulation leveraging the synergistic antimicrobial actions of these components. This guide synthesizes available scientific data on the antimicrobial spectrum, mechanism of action, and cytotoxicity of these agents, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key biological and experimental processes.

Introduction

Effective disinfection of the root canal system is a cornerstone of successful endodontic therapy. The complex anatomy of the root canal system, with its network of tubules and isthmuses, can harbor a diverse polymicrobial community, often encased in a resilient biofilm. Intracanal antiseptics play a pivotal role in eliminating these pathogens and preventing reinfection. This compound has been historically recognized as one such agent. This guide delves into the fundamental characteristics of its core components to provide a detailed understanding of its antiseptic capabilities.

Antimicrobial Properties

The antimicrobial efficacy of this compound is attributed to the broad-spectrum activity of its constituent parts: a quinolinium compound (dequalinium chloride) and iodine-potassium iodide.

Antimicrobial Spectrum

Both dequalinium chloride and iodine-potassium iodide exhibit a wide range of antimicrobial activity against microorganisms commonly implicated in endodontic infections. This includes Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. Of particular importance is their efficacy against facultative anaerobes such as Enterococcus faecalis, a species frequently associated with persistent endodontic infections and treatment failures.

Quantitative Antimicrobial Data

The following tables summarize the available quantitative data on the antimicrobial efficacy of the key components of this compound against relevant endodontic pathogens.

Table 1: Antimicrobial Efficacy of Dequalinium Chloride Against Enterococcus faecalis

| Parameter | Concentration | Result | Source |

| Minimum Inhibitory Concentration (MIC) | 2 mg/L | Inhibition of growth | [1] |

| Minimum Bactericidal Concentration (MBC) | 0.5 - 4 mg/L | Killing of bacteria | [1] |

Note: Data is from a study on E. faecalis isolates and may not be fully representative of all endodontic strains.

Table 2: Antimicrobial Efficacy of Iodine Potassium Iodide (IKI) Against Endodontic Pathogens

| Pathogen | IKI Concentration | Exposure Time | Result | Source |

| Enterococcus faecalis | 2% (as final rinse with 1% NaOCl) | 5 minutes | 44% negative cultures | [2][3] |

| Enterococcus faecalis | 2% (as final rinse with 1% NaOCl) | 15 minutes | 95% negative cultures | [2][3] |

| Candida albicans | 1%, 2%, 4% (mixed with MTA) | 24 hours | Zone of inhibition observed | [3] |

| Pseudomonas aeruginosa | 2%, 4% (mixed with MTA) | 24 hours | Larger zone of inhibition than MTA/water | [3] |

| Escherichia coli | 4% (mixed with MTA) | 24 hours | Larger zone of inhibition than MTA/water | [3] |

Mechanism of Action

The antiseptic effect of this compound is achieved through the distinct and complementary mechanisms of action of its components.

Dequalinium Chloride

Dequalinium chloride, a quaternary ammonium compound, exerts its antimicrobial action primarily through the disruption of the bacterial cell membrane. Its cationic nature facilitates interaction with the negatively charged components of the microbial cell surface, leading to a cascade of events culminating in cell death.

Mechanism of action of Dequalinium Chloride.

Iodine Potassium Iodide

Iodine is a potent, broad-spectrum antimicrobial agent. Its mechanism of action involves the direct oxidation of key biological molecules within the microbial cell. Potassium iodide serves to solubilize the iodine, enhancing its stability and delivery.

Antimicrobial mechanism of Iodine.

Cytotoxicity Profile

The biocompatibility of an intracanal antiseptic is crucial to prevent damage to the periapical tissues. The available data on the cytotoxicity of this compound's components are summarized below.

Table 3: Cytotoxicity Data for this compound Components

| Component | Cell Line | Assay | Concentration | Exposure Time | Result | Source |

| Potassium Iodide | Human peripheral blood lymphocytes | Cell proliferation assay | 4% and 58.3% | 24 hours | No cytotoxic effect; cell proliferation observed | [4] |

| Potassium Iodide | Human peripheral blood lymphocytes | Cell proliferation assay | 4% and 58.3% | 48 and 72 hours | Moderate cytotoxicity observed | [4] |

| Potassium Iodide (in combination with aPDT) | Human dental pulp cells (hDPCs) | Not specified | Not specified | Not specified | No induced cytotoxicity | [5] |

Note: The cytotoxicity of dequalinium chloride on dental pulp stem cells or oral fibroblasts requires further investigation for a comprehensive profile in an endodontic context.

Experimental Protocols

This section outlines the general methodologies employed in the evaluation of intracanal antiseptics, based on the reviewed literature.

Antimicrobial Efficacy Testing

A common workflow for assessing the antimicrobial properties of an intracanal medicament is depicted below.

Workflow for antimicrobial efficacy testing.

Detailed Methodologies:

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:

-

Prepare serial dilutions of the test antiseptic in a suitable broth medium (e.g., Brain Heart Infusion broth).

-

Inoculate each dilution with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of the antiseptic that inhibits visible microbial growth.

-

To determine the MBC, subculture aliquots from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[6]

-

-

Dentin Disinfection Model:

-

Prepare standardized dentin blocks from extracted human or bovine teeth.

-

Infect the dentin blocks with a pure culture of an endodontic pathogen (e.g., E. faecalis) for a specified period (e.g., 21-30 days) to allow for biofilm formation within the dentinal tubules.[2][3]

-

Irrigate the infected dentin blocks with the test antiseptic for a defined duration.

-

Collect dentin shavings at various depths from the canal lumen.

-

Process the dentin shavings to release the bacteria and quantify the viable microorganisms by plating serial dilutions and counting the colony-forming units (CFUs).[7]

-

Cytotoxicity Testing

The potential toxicity of intracanal antiseptics to host cells is a critical safety consideration.

Detailed Methodologies:

-

MTT Assay for Cell Viability:

-

Culture a relevant cell line, such as human dental pulp stem cells (hDPSC) or human gingival fibroblasts (HGF), in a 96-well plate until a confluent monolayer is formed.[8][9]

-

Expose the cells to various concentrations of the test antiseptic for different time intervals (e.g., 24, 48, 72 hours).

-

After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Conclusion

Based on the analysis of its constituent components, this compound is an intracanal antiseptic with a potent, broad-spectrum antimicrobial activity. The combination of a quinolinium compound, such as dequalinium chloride, and an iodine-potassium iodide solution provides a multi-pronged attack on endodontic pathogens through membrane disruption, enzyme inactivation, and oxidation of essential cellular components. While the available data suggests a favorable antimicrobial profile, particularly against persistent pathogens like E. faecalis, further research is warranted to establish a more comprehensive and contemporary understanding of its quantitative efficacy and cytotoxicity, especially in the context of modern endodontic materials and techniques. The experimental protocols and data presented in this guide provide a foundational framework for such future investigations.

References

- 1. jnda.com.np [jnda.com.np]

- 2. The antimicrobial effect of iodine-potassium iodide after cleaning and shaping procedures in mesial root canals of mandibular molars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. actaodontologicalat.com [actaodontologicalat.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. Deciphering the killing mechanisms of potassium iodide in combination with antimicrobial photodynamic therapy against cross-kingdom biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. thejcdp.com [thejcdp.com]

- 8. Cytotoxic effects on human dental pulp stem Cells after exposure to adhesive bonding agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Advent of Salvia-Derived Compounds: A Potential Paradigm Shift in Antiseptic Solutions

An In-depth Technical Guide on the Development of Natural Alternatives to Sodium Hypochlorite

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, sodium hypochlorite (NaOCl) has been a cornerstone of disinfection and wound care, prized for its potent, broad-spectrum antimicrobial activity and tissue-dissolving properties.[1][2] However, its clinical application is not without significant drawbacks, including cytotoxicity to host tissues, potential for severe tissue damage if extruded beyond the treatment area, and instability.[1][3] This has spurred a dedicated search for safer, more biocompatible alternatives that can effectively manage microbial load without compromising the delicate process of tissue regeneration.

Emerging research has cast a spotlight on compounds derived from the Salvia plant genus as promising candidates. While a specific commercial product named "Salvizol" was not prominently identified in current literature, a wealth of scientific investigation has focused on the therapeutic properties of its active constituents, such as Salvianolic acid B and other extracts from Salvia species.[4][5] This technical guide synthesizes the existing research on these Salvia-derived compounds, presenting a comprehensive overview of their potential as a viable alternative to sodium hypochlorite. We will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate their performance.

Comparative Analysis: Salvia-Derived Compounds vs. Sodium Hypochlorite

The fundamental difference between Salvia-derived compounds and sodium hypochlorite lies in their origin and mechanism of action. While sodium hypochlorite is a chemical disinfectant that works through oxidative damage[2], Salvia extracts offer a more nuanced, multi-faceted approach to wound healing and disinfection, leveraging their natural anti-inflammatory, antioxidant, and antimicrobial properties.[6][7][8]

Quantitative Data Summary

The following tables summarize the available quantitative data from various studies, offering a side-by-side comparison where possible.

Table 1: Antimicrobial Efficacy

| Compound/Solution | Target Microorganism(s) | Concentration | Result | Source |

| Sodium Hypochlorite (5%) | Enterococcus faecalis | 5% | Significant reduction in bacterial load | [9] |

| Sodium Hypochlorite (2.5%) | Mixed root canal bacteria | 2.5% | 96% reduction in bacterial load (CFU count) | [10] |

| Chlorhexidine (2%) | Mixed root canal bacteria | 2% | 86% reduction in bacterial load (CFU count) | [10] |

| Disinfectant with Salvia officinalis (Rosemary) essential oil | Bacillus cereus, Staphylococcus epidermidis, Pseudomonas aeruginosa, Salmonella Typhimurium | Combination | Synergistic or additive antibacterial effect | [11] |

Table 2: Cytotoxicity Data

| Compound/Solution | Cell Line | Assay | Concentration | Result | Source |

| Sodium Hypochlorite | L929 cells | Quantitative technique | Various | Moderate to severe cytotoxicity, concentration-dependent | [3] |

| Sodium Hypochlorite (3%) | Rat periodontal ligament fibroblasts | WST-1 | 100 µl/L | Strongly cytotoxic | [12] |

| Chloroform and Eucalyptol | Human periodontal ligament stem cells | Trypan blue, MTT | 1% | Significantly lower viability compared to control | [13] |

| Salvianolic Acid B | Human gingival fibroblasts | MTT | 75 µg/mL | Increased cell viability | [4] |

| Endosolv | Human periodontal ligament stem cells | Trypan blue, MTT | Various | Adequate cytotoxicity levels comparable to control | [13] |

Table 3: Wound Healing and Anti-inflammatory Effects

| Compound/Extract | Model | Assay/Measurement | Concentration | Result | Source |

| Salvianolic Acid B | In vitro (Human gingival fibroblasts) | Wound Healing Assay | 25 µg/mL | Accelerated gap closure | [4] |

| Salvia haenkei hydroalcoholic extract | In vivo (mice excisional wound) | Wound closure rate | Not specified | ~60% re-epithelialization at day 4, similar to positive control | [5] |

| Salidroside | In vivo (rats) | Wound healing rate, EGF and bFGF expression | Not specified | Significant improvement in wound healing and increased growth factor expression | [14] |

| Salvimulticanol | In vitro (RAW264.7 macrophages) | Nitric Oxide (NO) Assay | 9-150 µM | Dose-dependent decrease in NO levels (IC50: 25.1 ± 1.2 µM) | [6] |

| Salvia officinalis extract | In vivo (mice) | Formalin test | 10, 30, 100 mg/kg | Reduced both neurogenic and inflammatory phases | [8] |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides a detailed breakdown of the methodologies employed in the key experiments cited in this guide.

Antimicrobial Efficacy Testing

Objective: To determine the effectiveness of a substance in reducing or eliminating microbial populations.

Example Protocol: Root Canal Disinfection Model [9][10]

-

Sample Preparation: Extracted human single-root teeth are used. The root canals are mechanically cleaned and shaped.

-

Sterilization: The prepared teeth are sterilized, typically using ethylene oxide.

-

Infection: A known quantity of a specific microorganism, such as Enterococcus faecalis, is introduced into the root canals.

-

Incubation: The infected teeth are incubated to allow for bacterial growth and biofilm formation.

-

Irrigation: The root canals are irrigated with the test solution (e.g., Sodium Hypochlorite) or a control (e.g., sterile saline) for a specified duration.

-

Sampling: Microbial samples are collected from the root canals using sterile paper points before and after irrigation.

-

Quantification: The bacterial load is quantified by counting Colony-Forming Units (CFUs) after culturing the samples.

Cytotoxicity Assays

Objective: To assess the toxic effect of a substance on living cells.

Example Protocol: MTT Assay [13][15]

-

Cell Culture: A specific cell line (e.g., human gingival fibroblasts, L929 cells) is cultured in a suitable medium in 96-well plates.

-

Treatment: The cells are exposed to various concentrations of the test substance for a defined period.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plates are incubated, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

In Vitro Wound Healing Assay (Scratch Assay)[4][5]

Objective: To evaluate the effect of a substance on cell migration and proliferation, mimicking the wound closure process.

-

Cell Seeding: A confluent monolayer of cells (e.g., human dermal fibroblasts) is created in a culture dish.

-

"Scratch" Creation: A sterile pipette tip is used to create a linear "wound" or gap in the cell monolayer.

-

Treatment: The cells are washed to remove debris, and a medium containing the test substance is added.

-

Imaging: The "wound" area is imaged at different time points (e.g., 0, 24, 48 hours).

-

Analysis: The rate of wound closure is quantified by measuring the change in the width or area of the gap over time.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Salvia-derived compounds are underpinned by their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling

Many Salvia species exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[6] Compounds like salvimulticanol have been shown to inhibit this pathway, leading to a reduction in NO production.[6]

Caption: Anti-inflammatory signaling pathway modulated by Salvimulticanol.

Experimental Workflow: Cytotoxicity and Wound Healing Assessment

The evaluation of a potential therapeutic agent involves a logical progression of experiments, from assessing its safety profile to determining its efficacy.

Caption: General experimental workflow for evaluating therapeutic compounds.

Conclusion and Future Directions

The available evidence strongly suggests that compounds derived from Salvia species hold significant promise as a new class of therapeutic agents for wound care and disinfection. Their multifaceted mechanism of action, which combines antimicrobial, anti-inflammatory, and pro-healing properties, presents a distinct advantage over the singular, cytotoxic approach of sodium hypochlorite. While more research is needed to isolate and characterize the most potent of these compounds and to establish optimal formulations and concentrations for clinical use, the initial findings are highly encouraging. Future studies should focus on head-to-head clinical trials comparing optimized Salvia-based formulations with standard sodium hypochlorite solutions to definitively establish their relative safety and efficacy. The development of such natural alternatives could represent a significant advancement in wound management, offering clinicians a powerful new tool to promote healing while minimizing harm to the patient.

References

- 1. Electrolyzed saline… an alternative to sodium hypochlorite for root canal irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic effects of different concentrations of neutral and alkaline EDTA solutions used as root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Wound Healing Activity of Salvia haenkei Hydroalcoholic Aerial Part Extract on in vitro and in vivo Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvimulticanol from Salvia multicaulis suppresses LPS-induced inflammation in RAW264.7 macrophages: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Anti-Inflammatory Effects of Rosemary (Salvia rosmarinus) Extracts Modified with Pseudomonas shirazensis Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antinociceptive and anti-inflammatory potential of extract and isolated compounds from the leaves of Salvia officinalis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative evaluation of the antimicrobial efficacy of a 5% sodium hypochlorite subsonic-activated solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative Analysis of Antimicrobial Efficacy of Sodium Hypochlorite and Chlorhexidine as Irrigants in Root Canal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Cytotoxic effect of endodontic irrigants in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Study of Salidroside and Its Inflammation Targeting Emulsion Gel for Wound Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytotoxicity of endodontic materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Salvizol in Endodontic Research and Clinical Use

For: Researchers, scientists, and dental professionals in drug development and clinical endodontics.

Subject: Recommended Concentrations and Protocols for the Application of Salvizol Formulations in Clinical and Research Settings.

Introduction: The name "this compound" has been associated with endodontic irrigation solutions with differing compositions. Historically, this compound referred to a formulation containing bisdequalinium acetate, a quaternary ammonium compound with antiseptic properties.[1][2][3] More recently, the commercially available product is this compound™ E.D.T.A., a chelating agent containing 17% ethylenediaminetetraacetic acid (EDTA).[4] It is critical to distinguish between these two formulations as their mechanisms of action and recommended applications differ significantly. These notes provide detailed information on both formulations for use in research and clinical protocols.

Part 1: this compound (Bisdequalinium Acetate Formulation)

Composition and Mechanism of Action

This compound, in its historical formulation, is a chemotherapeutic agent with bisdequalinium acetate as its active ingredient.[1][3] This quaternary ammonium compound exhibits a broad spectrum of bactericidal activity.[3] Its mechanism of action involves disrupting the cell membranes of microorganisms, leading to cell lysis. Additionally, it was reported to have some capacity to dissolve the organic dentin matrix.[3] A related product, Solvidont, was based on this compound and contained bis-dequalinium acetate in various concentrations for use as a working solution, irrigation solution, and intracanal medication paste.[2]

Recommended Concentrations for In Vitro and Preclinical Studies

Published literature from the 1980s suggests optimal concentrations for bisdequalinium acetate-based this compound as a root canal irrigant. These concentrations were primarily evaluated for their antimicrobial efficacy and biocompatibility in preclinical settings.

| Formulation | Active Ingredient | Recommended Concentration | Application | Reference |

| This compound | Bisdequalinium Acetate | 0.6% | Root Canal Irrigant | [2] |

| Solvidont | Bis-dequalinium Acetate | 0.5% | Working Solution / Intracanal Medication Paste | [2] |

| Solvidont | Bis-dequalinium Acetate | 0.05% - 0.125% | Irrigation Solution | [2] |

Experimental Protocol: In Vitro Antimicrobial Efficacy Study

This protocol outlines a method to assess the antimicrobial activity of a bisdequalinium acetate-based this compound formulation against common endodontic pathogens.

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against Enterococcus faecalis.

Materials:

-

This compound (0.6% bisdequalinium acetate)

-

Enterococcus faecalis (ATCC 29212)

-

Brain Heart Infusion (BHI) broth and agar

-

96-well microtiter plates

-

Spectrophotometer

-

Sterile saline

Procedure:

-

Bacterial Culture Preparation: Inoculate E. faecalis in BHI broth and incubate for 18-24 hours at 37°C. Adjust the bacterial suspension to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the 0.6% this compound solution in BHI broth in a 96-well plate.

-

Inoculation: Add the adjusted bacterial suspension to each well. Include positive (bacteria, no this compound) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth.

-

MBC Determination: Plate aliquots from the wells with no visible growth onto BHI agar plates. The MBC is the lowest concentration that results in no colony formation after 24 hours of incubation.

Part 2: this compound™ E.D.T.A. (17% EDTA Formulation)

Composition and Mechanism of Action

This compound™ E.D.T.A. is a root canal irrigant with a primary active ingredient of 17% ethylenediaminetetraacetic acid (EDTA).[4] Its primary function is to act as a chelating agent. EDTA binds to calcium ions in the dentin, forming a soluble calcium chelate.[4] This action effectively removes the inorganic component of the smear layer, which is a layer of debris created during canal instrumentation.[4] The removal of the smear layer unblocks dentinal tubules, allowing for better penetration of disinfectants and improved adhesion of obturation materials.[4]

Recommended Concentration for Clinical Studies

The standard and recommended concentration for this compound™ E.D.T.A. in clinical applications and studies is consistent with other EDTA-based root canal irrigants.

| Product | Active Ingredient | Recommended Concentration | Application |

| This compound™ E.D.T.A. | Ethylenediaminetetraacetic acid (EDTA) | 17% | Root Canal Irrigant (Smear Layer Removal) |

Clinical Protocol for Root Canal Irrigation

This protocol details the recommended use of this compound™ E.D.T.A. in conjunction with a disinfecting irrigant, such as sodium hypochlorite (NaOCl), during root canal therapy.

Objective: To effectively clean and disinfect the root canal system by removing both organic and inorganic debris.

Materials:

-

This compound™ E.D.T.A. (17%)

-

Sodium Hypochlorite (NaOCl) solution (e.g., 2.5% - 5.25%)

-

Sterile water or saline

-

Endodontic irrigation needles

Procedure:

-

Initial Instrumentation and Disinfection: During shaping and cleaning of the root canal, irrigate frequently with NaOCl to dissolve organic tissue and for its antimicrobial effect.[5][6]

-

Smear Layer Removal: After the completion of mechanical instrumentation, perform a final rinse with 1-5 mL of 17% this compound™ E.D.T.A.[5]

-

Dwell Time: Allow the this compound™ E.D.T.A. to remain in the canal for 1-2 minutes to ensure effective chelation.[4]

-

Final Flush: Following the use of this compound™ E.D.T.A., perform a final flush with NaOCl to remove any remaining debris and for final disinfection. It is crucial to rinse with sterile water or saline between EDTA and NaOCl if there is a concern of chemical interaction.

-

Drying: Dry the canal thoroughly with paper points before proceeding with obturation.

Summary and Conclusion